

Theoretical and Computational Investigations of 1,5,5-Trimethylhydantoin: A Technical Guide

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Compound of Interest

Compound Name: 1,5,5-Trimethylhydantoin

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Abstract

1,5,5-Trimethylhydantoin, a derivative of the heterocyclic compound hydantoin, presents a scaffold of interest for medicinal chemistry and drug development. While extensive theoretical and computational studies on this specific molecule are not widely published, this technical guide consolidates available information on related hydantoin structures to provide a comprehensive overview of the computational methodologies and theoretical principles applicable to its study. This document outlines standard computational workflows, spectroscopic analysis techniques, and molecular modeling approaches that can be employed to characterize **1,5,5-Trimethylhydantoin** and predict its physicochemical and biological properties. Representative data from closely related analogs are presented to offer a predictive framework in the absence of direct experimental and computational results for the title compound.

Introduction

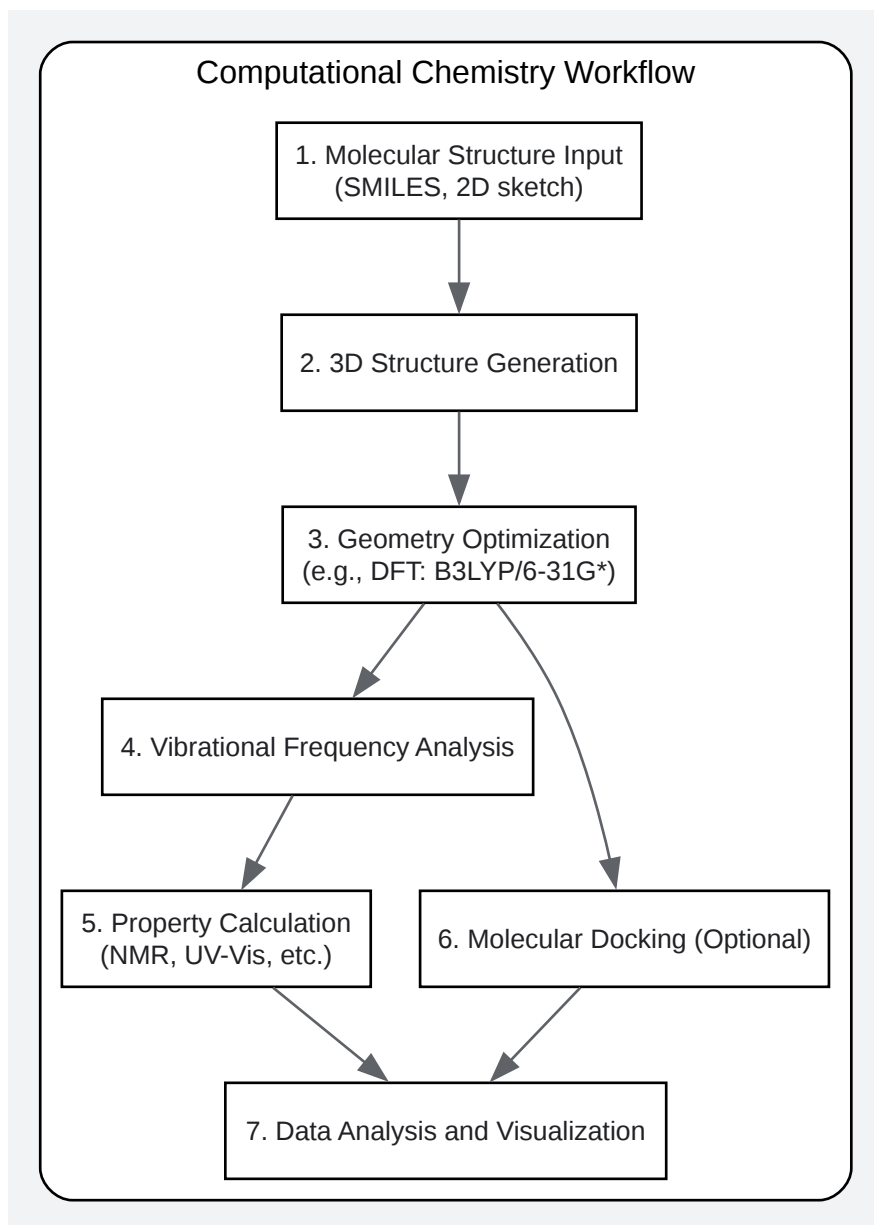
Hydantoin and its derivatives are a well-established class of compounds with a wide range of biological activities, including anticonvulsant, antimicrobial, and anticancer properties. The methylation pattern on the hydantoin ring significantly influences the molecule's conformation, polarity, and potential for intermolecular interactions, thereby affecting its pharmacokinetic and pharmacodynamic profiles. **1,5,5-Trimethylhydantoin**, with methyl groups at the N1 and C5

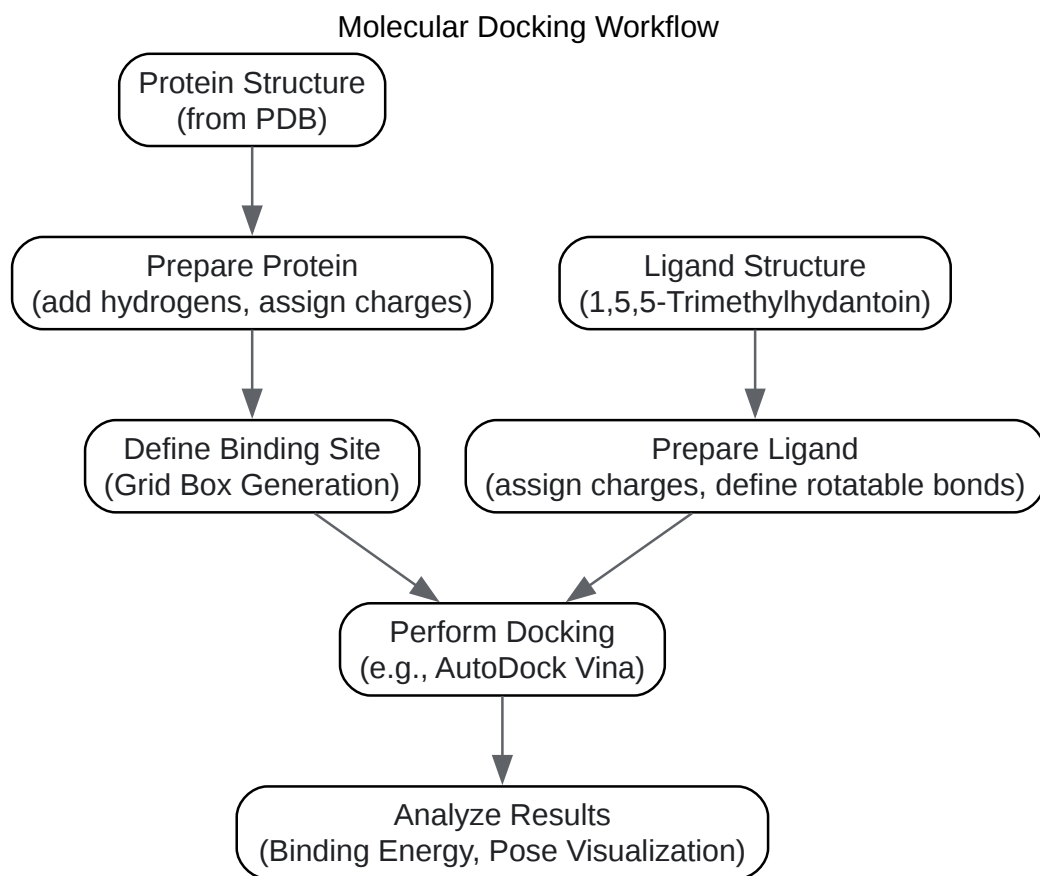
positions, is a subject of interest for exploring structure-activity relationships within this chemical class.

Theoretical and computational chemistry offer powerful tools to investigate the properties of such molecules at an atomic level.^[1] These methods can predict molecular geometry, spectroscopic signatures, and binding affinities with biological targets, thus guiding experimental research and accelerating the drug discovery process. This guide serves as a resource for researchers embarking on the theoretical and computational study of **1,5,5-Trimethylhydantoin**.

Molecular Structure and Properties

The foundational step in any computational study is the determination of the molecule's three-dimensional structure. For **1,5,5-Trimethylhydantoin**, this can be achieved through geometry optimization using quantum chemical methods.





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References

- 1. spectrabase.com [spectrabase.com]
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